
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile: is a complex organic compound characterized by the presence of dodecyldisulfanyl groups attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of dodecyldisulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets through its disulfide and thiazole groups. These interactions can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- 3,5-Bis(4’-Carboxy-Phenyl)-1,2,4-Triazole
Uniqueness
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of disulfide and thiazole groups, which confer distinct chemical and biological properties. This makes it stand out compared to other similar compounds, which may lack one or more of these features.
特性
CAS番号 |
57142-45-7 |
|---|---|
分子式 |
C28H50N2S5 |
分子量 |
575.0 g/mol |
IUPAC名 |
3,5-bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C28H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-34-27-26(25-29)28(33-30-27)35-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChIキー |
QZHDOLCSLGQJKN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSSC1=C(C(=NS1)SSCCCCCCCCCCCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


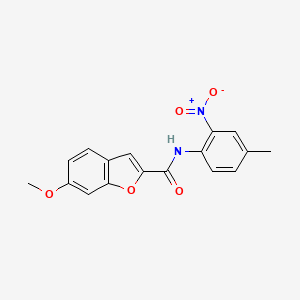
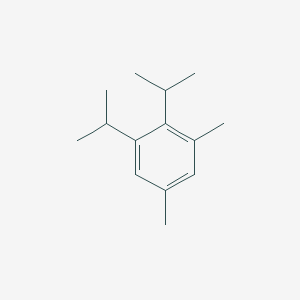
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
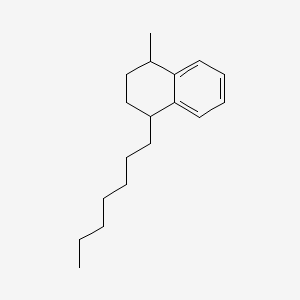
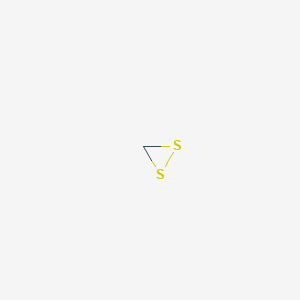
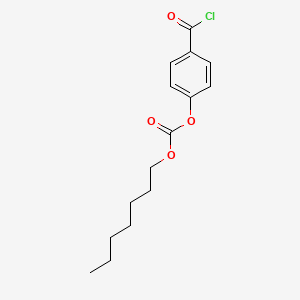
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)

![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
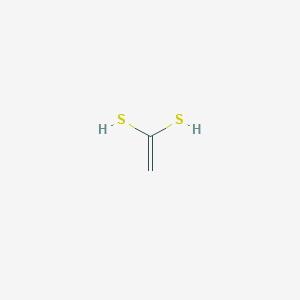
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
